5-oxo-5-({4-[(2-pyridinylamino)carbonyl]phenyl}amino)pentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound might involve the use of 2,2,6,6-Tetramethylpiperidine, which is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. It is also used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H26N2O3. This indicates that it contains 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Chemical Reactions Analysis
This compound has been used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 270.37. The compound is stable under normal conditions and exhibits sharp, intense absorption bands.Mechanism of Action
Variants of this compound have been explored as inhibitors in biological systems. For example, S-2-amino-5-azolylpentanoic acids, related to this compound, have been used as inhibitors of nitric oxide synthases, indicating potential applications in biochemical modulation and therapeutic interventions.
Safety and Hazards
properties
IUPAC Name |
5-oxo-5-[4-(pyridin-2-ylcarbamoyl)anilino]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-15(5-3-6-16(22)23)19-13-9-7-12(8-10-13)17(24)20-14-4-1-2-11-18-14/h1-2,4,7-11H,3,5-6H2,(H,19,21)(H,22,23)(H,18,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYXPZHOZNVJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-[4-(pyridin-2-ylcarbamoyl)anilino]pentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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